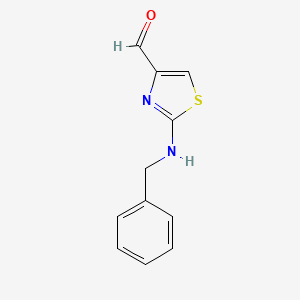

2-Benzylaminothiazole-4-carbaldehyde

Descripción

2-Benzylaminothiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole core substituted with a benzylamino group at position 2 and an aldehyde functional group at position 2. The thiazole ring, a five-membered aromatic structure containing nitrogen and sulfur atoms, confers unique electronic and steric properties, while the aldehyde group enables reactivity in condensation and nucleophilic addition reactions.

Propiedades

Fórmula molecular |

C11H10N2OS |

|---|---|

Peso molecular |

218.28 g/mol |

Nombre IUPAC |

2-(benzylamino)-1,3-thiazole-4-carbaldehyde |

InChI |

InChI=1S/C11H10N2OS/c14-7-10-8-15-11(13-10)12-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13) |

Clave InChI |

TXCHIPVPOPIXML-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CNC2=NC(=CS2)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

To contextualize the properties of 2-Benzylaminothiazole-4-carbaldehyde, we compare it with two structurally or functionally related compounds: 2-formylpyridine thiosemicarbazone () and 4-(Bromomethyl)benzaldehyde (). Key distinctions in molecular structure, reactivity, and biological activity are summarized below.

Structural and Functional Group Analysis

| Compound | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| 2-Benzylaminothiazole-4-carbaldehyde | C₁₁H₁₀N₂OS | Benzylamino, thiazole, aldehyde | Planar thiazole ring with conjugated aldehyde; benzyl group enhances lipophilicity |

| 2-Formylpyridine thiosemicarbazone | C₇H₉N₅S | Pyridine, thiosemicarbazone | Pyridine ring with thiosemicarbazone side chain; strong metal-chelating capacity |

| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | Bromomethyl, aldehyde | Benzaldehyde derivative with bromomethyl substituent; high electrophilicity |

Key Observations :

- The thiosemicarbazone group in 2-formylpyridine thiosemicarbazone enables robust coordination with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes critical for antitumor activity .

- The bromomethyl group in 4-(Bromomethyl)benzaldehyde facilitates nucleophilic substitution reactions, whereas the thiazole ring in the target compound may participate in aromatic interactions or hydrogen bonding .

Key Findings :

- 2-Formylpyridine thiosemicarbazone exhibits pronounced antitumor effects by disrupting iron metabolism and inhibiting ribonucleotide reductase, a key enzyme in DNA synthesis. Its iron(II) complex remains stable in plasma, suggesting sustained activity in vivo .

- 2-Benzylaminothiazole-4-carbaldehyde shares the aldehyde functional group with 2-formylpyridine thiosemicarbazone but lacks the thiosemicarbazone side chain, which is critical for metal chelation and enzyme inhibition. Its benzyl group may enhance membrane permeability compared to pyridine-based analogs.

- 4-(Bromomethyl)benzaldehyde serves primarily as a synthetic intermediate, with its bromomethyl group enabling alkylation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.